molecular formula C9H14O4 B7969497 1-methoxycarbonylcyclohexane-1-carboxylic acid

1-methoxycarbonylcyclohexane-1-carboxylic acid

Cat. No.: B7969497
M. Wt: 186.20 g/mol
InChI Key: YZQPVYAXNFBLAG-UHFFFAOYSA-N
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Description

1-methoxycarbonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl ester group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxycarbonylcyclohexane-1-carboxylic acid can be synthesized through the esterification of 1,1-cyclohexanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of 1,1-cyclohexanedicarboxylic acid, 1-methyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-methoxycarbonylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methoxycarbonylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-cyclohexanedicarboxylic acid, 1-methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methoxycarbonylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-methoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQPVYAXNFBLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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